Phenylpropylmethylamine-d3 Hydrochloride
Description
Contextualizing Phenylpropylmethylamine-d3 Hydrochloride within Deuterated Chemical Standards Research
This compound belongs to a class of compounds known as deuterated chemical standards. These are synthetic molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). In research, particularly in quantitative analysis, deuterated compounds serve as ideal internal standards. Because their chemical and physical properties are nearly identical to their non-labeled counterparts (analogs), they behave similarly during sample preparation and analysis, for instance, in chromatography and ionization processes.
The key difference is their mass. This mass difference allows analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers to distinguish between the labeled (deuterated) standard and the unlabeled target analyte. creative-proteomics.com this compound is specifically used as an internal standard for the quantification of Phenylpropylmethylamine, a phenethylamine (B48288) derivative. axios-research.comusbio.net Its application is crucial in areas such as forensic analysis, pharmaceutical research, and clinical chemistry to ensure accurate and reliable measurement of the target compound in complex biological matrices.
Definition and Isotopic Characterization of this compound (CAS: 1246820-88-1; Unlabeled Analog CAS: 5969-39-1)
This compound is the hydrochloride salt of the Phenylpropylmethylamine molecule, isotopically labeled with three deuterium atoms. The "-d3" designation indicates that three protium (B1232500) (¹H) atoms, typically on the methyl group, have been substituted with deuterium (²H or D) atoms. chemicalbook.comisotope.com This substitution increases the molecular weight of the compound without significantly altering its chemical behavior, making it an excellent internal standard for its unlabeled analog, Phenylpropylmethylamine Hydrochloride. axios-research.comusbio.net
The table below details the key properties and identifiers for both the deuterated compound and its unlabeled counterpart.
Interactive Table: Compound Properties
| Property | This compound | Phenylpropylmethylamine Hydrochloride (Unlabeled Analog) |
| CAS Number | 1246820-88-1 cato-chem.comlgcstandards.com | 5969-39-1 axios-research.comusbio.net |
| Molecular Formula | C₁₀H₁₂D₃N·HCl cato-chem.com | C₁₀H₁₅N·HCl axios-research.com |
| Molecular Weight | ~188.71 g/mol lgcstandards.comlgcstandards.com | ~185.69 g/mol usbio.netlgcstandards.com |
| Synonyms | N,β-Dimethylphenethylamine-d3 HCl lgcstandards.com | N,β-Dimethylphenethylamine HCl usbio.net |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16ClN |
|---|---|
Molecular Weight |
188.71 g/mol |
IUPAC Name |
2-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3; |
InChI Key |
OQHDRLTXPGYYJN-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C)C1=CC=CC=C1.Cl |
Canonical SMILES |
CC(CNC)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Incorporation Strategies for Phenylpropylmethylamine D3 Hydrochloride
Methodologies for Regioselective Deuterium (B1214612) Introduction into Phenethylamine (B48288) Scaffolds
The synthesis of Phenylpropylmethylamine-d3 Hydrochloride necessitates a strategic and regioselective method to incorporate deuterium atoms into the phenethylamine backbone. The primary goal is to introduce the three deuterium atoms specifically onto the N-methyl group. A prevalent and effective strategy for achieving this is through reductive amination, a versatile method for forming amines from carbonyl compounds.
In the context of this compound, a suitable ketone precursor, such as phenylacetone (B166967) (also known as phenyl-2-propanone or P2P), is reacted with a deuterated source of the methylamine (B109427) moiety. google.com This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the final amine product. The choice of the deuterated reagent is paramount for the selective introduction of the d3-methyl group.
A key reagent in this synthesis is methylamine-d3 hydrochloride (CD3NH2·HCl). google.com The use of this isotopically labeled precursor ensures that the deuterium is incorporated exclusively at the N-methyl position. The reaction is typically carried out in the presence of a reducing agent. While various reducing agents can be employed in reductive amination, the specific choice can influence reaction conditions and outcomes.
The general scheme for this reductive amination can be visualized as follows:
Phenylacetone + Methylamine-d3 Hydrochloride → [Intermediate Iminium Ion] --(Reduction)--> Phenylpropylmethylamine-d3
This method offers a high degree of regioselectivity, as the deuterium is introduced as a pre-labeled functional group, minimizing the risk of isotopic scrambling to other positions on the phenethylamine scaffold.
Precursor Design and Optimization in the Synthesis of this compound
The successful synthesis of this compound is critically dependent on the careful selection and preparation of its precursors. The two primary building blocks for the proposed reductive amination pathway are phenylacetone and methylamine-d3 hydrochloride.
Phenylacetone: This commercially available ketone serves as the backbone of the target molecule, providing the phenylpropyl group. wikipedia.org Its synthesis can be achieved through various methods, including the oxidation of the corresponding alcohol or the Friedel-Crafts acylation of benzene (B151609) with chloroacetone. wikipedia.org For the synthesis of the target compound, the purity of phenylacetone is crucial to avoid side reactions and ensure a high yield of the desired product.
Analytical Validation of Isotopic Purity and Positional Deuteration in this compound Preparations
Following the synthesis of this compound, a rigorous analytical validation process is imperative to confirm the isotopic purity and the precise location of the deuterium atoms. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose. The electron ionization (EI) mass spectrum of the unlabeled Phenylpropylmethylamine would show a characteristic fragmentation pattern. For the d3-labeled compound, a shift of three mass units in the molecular ion peak and in fragments containing the N-methyl group is expected.
For instance, a key fragment in the mass spectrum of related N-methylphenethylamines is the iminium ion resulting from alpha-cleavage. For Phenylpropylmethylamine, this would be at m/z 58 (CH2=N+H(CH3)). In the d3-analog, this fragment would be observed at m/z 61 (CH2=N+H(CD3)), providing strong evidence for the successful incorporation of the three deuterium atoms onto the methyl group. google.com
Interactive Data Table: Expected Mass Spectral Fragments
| Fragment | Structure | Expected m/z (Unlabeled) | Expected m/z (d3-labeled) |
| Molecular Ion | [C10H15N]+• | 149 | 152 |
| Iminium Ion | [C3H8N]+ | 58 | 61 |
| Tropylium Ion | [C7H7]+ | 91 | 91 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable for confirming the positional deuteration.
¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished. The integration of the remaining proton signals should be consistent with the structure, confirming the selective deuteration.
²H NMR: The ²H NMR spectrum would show a signal in the region expected for a methyl group attached to a nitrogen atom, providing direct evidence for the presence and chemical environment of the deuterium atoms.
By combining these analytical techniques, a comprehensive validation of the isotopic purity and the regioselective placement of the deuterium atoms in this compound can be achieved, ensuring the quality and reliability of the synthesized compound for its intended applications.
Advanced Analytical Methodologies Employing Phenylpropylmethylamine D3 Hydrochloride As an Internal Standard
Principles and Advantages of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Quantitative Bioanalysis
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique for the highly accurate and precise quantification of analytes in a sample. nih.gov The fundamental principle of SIDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, such as Phenylpropylmethylamine-d3 Hydrochloride, to the sample at the earliest stage of analysis. nih.gov This isotopically labeled compound, referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612), ¹³C, ¹⁵N). nih.gov
Because the stable isotope-labeled internal standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, extraction, derivatization, and chromatographic separation. Consequently, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are differentiated based on their mass-to-charge (m/z) ratios. Quantification is then performed by measuring the ratio of the signal intensity of the native analyte to that of the stable isotope-labeled internal standard. nih.gov
The primary advantages of employing SIDMS with an internal standard like this compound in quantitative bioanalysis are:
Enhanced Accuracy and Precision: By correcting for analyte loss during sample processing and for fluctuations in instrument response, SIDMS significantly improves the accuracy and precision of the measurement. elsevierpure.com
Mitigation of Matrix Effects: Biological samples such as blood, urine, and tissue are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. myadlm.orgeijppr.com Since the stable isotope-labeled internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, effectively nullifying the matrix effect. nih.gov
Integration of this compound in Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of modern bioanalytical chemistry, and the integration of stable isotope-labeled internal standards like this compound is crucial for reliable quantification.
Ultra-High Performance Liquid Chromatography (UHPLC) Coupling for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures compared to conventional HPLC. This results in significantly improved chromatographic performance, characterized by:
Higher Resolution: UHPLC provides sharper and narrower peaks, allowing for better separation of the analyte from potentially interfering components in the matrix.
Increased Speed: The high flow rates and shorter column lengths used in UHPLC lead to much faster analysis times, increasing sample throughput.
Enhanced Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, thereby improving the sensitivity of the assay.
When this compound is used as an internal standard in a UHPLC-MS method for the quantification of Phenylpropylmethylamine, it co-elutes very closely with the unlabeled analyte. This co-elution is critical for ensuring that both compounds experience the same matrix effects at the same time, which is essential for accurate correction.
Tandem Mass Spectrometry (MS/MS) Detection Strategies for Selective Quantification
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity to the analytical method. In a typical MS/MS experiment, a specific precursor ion for the analyte (and its internal standard) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process is known as Multiple Reaction Monitoring (MRM).
The use of MRM significantly reduces background noise and chemical interference, as it is highly unlikely that another compound in the matrix will have the same precursor ion, the same product ion, and the same chromatographic retention time as the analyte of interest. When using this compound, specific MRM transitions are established for both the unlabeled analyte and the deuterated internal standard, allowing for their simultaneous and highly selective quantification.
Table 1: Hypothetical MRM Transitions for Phenylpropylmethylamine and Phenylpropylmethylamine-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Phenylpropylmethylamine | 150.2 | 91.1 |
| Phenylpropylmethylamine-d3 | 153.2 | 91.1 |
Note: These are illustrative values and would need to be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications Utilizing this compound
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For many phenethylamine-type compounds, a derivatization step is often required to improve their thermal stability and chromatographic properties. researchgate.netnih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA). nih.govjfda-online.com
In a GC-MS method, this compound would be added to the sample prior to extraction and derivatization. As with LC-MS, the deuterated internal standard co-elutes with the native analyte and corrects for any variability in the extraction, derivatization, and injection processes. Quantification is typically performed in the Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the analyte and the internal standard. elsevierpure.com
Strategies for Mitigating Matrix Effects and Enhancing Analytical Precision with this compound
Matrix effects, which are alterations in the ionization efficiency of an analyte due to co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. eijppr.commedipharmsai.com The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these effects. researchgate.net
Since the internal standard has virtually identical chemical and physical properties to the analyte, it experiences the same degree of ion suppression or enhancement. As the quantification is based on the ratio of the analyte to the internal standard, these effects are canceled out.
For optimal performance, it is crucial that the internal standard is added as early as possible in the sample preparation workflow. This ensures that it can account for variability in all subsequent steps, including:
Extraction Recovery: Any loss of analyte during liquid-liquid extraction or solid-phase extraction will be matched by a proportional loss of the internal standard.
Ionization Efficiency: Both the analyte and the internal standard will be subject to the same degree of ion suppression or enhancement in the mass spectrometer's ion source.
The use of this compound thereby leads to a significant improvement in the precision and accuracy of the analytical method, even when analyzing complex and variable biological matrices. nih.gov
Comparative Studies of this compound Versus Non-Isotopic Internal Standards in Complex Matrices
While stable isotope-labeled internal standards are considered the gold standard, sometimes structurally similar but non-isotopically labeled compounds (analog internal standards) are used due to cost or availability. However, these analog internal standards have different physicochemical properties and chromatographic retention times compared to the analyte.
Studies comparing the performance of stable isotope-labeled internal standards with non-isotopic analogs consistently demonstrate the superiority of the former. The key differences are highlighted in the table below.
Table 2: Comparison of Stable Isotope-Labeled vs. Non-Isotopic Internal Standards
| Feature | Stable Isotope-Labeled IS (e.g., Phenylpropylmethylamine-d3) | Non-Isotopic (Analog) IS |
|---|---|---|
| Chromatographic Behavior | Co-elutes with the analyte | Elutes at a different retention time |
| Extraction Recovery | Nearly identical to the analyte | May differ from the analyte |
| Ionization Efficiency | Experiences the same matrix effects as the analyte | Subject to different matrix effects due to different retention times |
| Accuracy & Precision | High accuracy and precision | Lower accuracy and precision, especially in complex matrices |
| Correction for Variability | Effectively corrects for sample preparation and instrument variability | Incomplete and often inaccurate correction |
The slight difference in retention time between an analog internal standard and the analyte means they are not present in the ion source at the same time. If a region of ion suppression occurs at the retention time of the analyte but not the internal standard (or vice versa), the quantification will be inaccurate. Because this compound co-elutes with Phenylpropylmethylamine, it provides a much more reliable correction for these matrix effects, leading to more dependable and accurate quantitative results in complex matrices.
Pharmacological and Biochemical Research Probe Applications Pre Clinical/theoretical Frameworks
Elucidation of Metabolic Pathways of Phenylpropylmethylamine and Related Phenethylamines Using Deuterated Tracers
Deuterated compounds are invaluable for tracing the metabolic fate of a drug molecule within a biological system. nih.gov When Phenylpropylmethylamine-d3 Hydrochloride is introduced, its metabolic journey can be precisely tracked using mass spectrometry, as the deuterium (B1214612) label makes it and its subsequent metabolites distinguishable from endogenous compounds with similar structures.
In Vitro Metabolic Fate Investigations in Cellular and Subcellular Systems
In vitro metabolism studies are fundamental to understanding how a compound is processed at a cellular level. admescope.com These assays typically use liver subcellular fractions (like microsomes or S9 fractions) or cultured hepatocytes, which contain the primary enzymes responsible for drug metabolism. admescope.commdpi.com In this context, this compound can be incubated with these biological preparations.
Researchers can then:
Identify Metabolites: By analyzing the incubation mixture with Liquid Chromatography-Mass Spectrometry (LC-MS), metabolites of the deuterated compound can be identified based on their specific mass-to-charge ratios. The deuterium tag helps confirm that the identified molecules are indeed derived from the parent compound.
Profile Metabolic Pathways: The pattern of metabolites reveals the primary biotransformation reactions, such as N-demethylation, hydroxylation, or conjugation. nih.gov For instance, the detection of a deuterated metabolite with an increased mass corresponding to the addition of an oxygen atom would confirm an oxidative metabolic pathway.
Phenotype Enzymes: By using specific inhibitors or recombinant enzymes, the particular enzyme systems (e.g., specific Cytochrome P450 isozymes) responsible for the metabolism can be identified. umich.edu
Below is a table illustrating a hypothetical comparison of metabolite identification in a human liver microsome incubation.
| Feature | Standard (Non-Deuterated) Phenylpropylmethylamine | Deuterated (d3) Phenylpropylmethylamine | Rationale |
| Parent Compound m/z | 150.25 | 153.27 | The +3 mass shift confirms the identity of the deuterated tracer. |
| Detected N-demethylated Metabolite m/z | 136.22 | 136.22 | N-demethylation removes the deuterated methyl group, resulting in a non-deuterated metabolite. |
| Detected Hydroxylated Metabolite m/z | 166.25 | 169.27 | The +3 mass shift is retained, confirming the metabolite is derived from the deuterated parent. |
| Clarity of Identification | Moderate; potential interference from endogenous molecules. | High; unique mass signature reduces ambiguity. | Deuterated tracers provide cleaner data for confident metabolite identification. nih.gov |
In Vivo Tracer Studies for Understanding Biotransformation and Excretion Kinetics
Following in vitro analysis, in vivo studies in animal models are conducted to understand how a compound behaves in a whole, living system. admescope.com this compound can be administered to preclinical models (e.g., rodents) orally or intravenously. admescope.comnih.gov Biological samples such as blood, urine, and feces are collected over time.
Analysis of these samples allows researchers to:
Determine Biotransformation: Confirm if the metabolic pathways identified in vitro are relevant in vivo. nih.gov
Analyze Pharmacokinetics: Quantify the rate of absorption, distribution, metabolism, and excretion (ADME) of the parent compound and its metabolites.
Calculate Excretion Balance: Determine the primary routes of elimination from the body (e.g., renal or fecal) by measuring the amount of deuterated material in urine and feces.
Enzyme Kinetic Studies and Reaction Mechanism Investigations with this compound as a Substrate or Inhibitor Analog
The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in an enzymatic reaction, the reaction will proceed more slowly for the deuterated compound. nih.gov
By comparing the rate of metabolism of Phenylpropylmethylamine with this compound, researchers can gain insights into enzymatic mechanisms. For example, if N-demethylation is significantly slower for the d3-analog, it suggests that the breaking of the N-CH3 bond is a critical, rate-determining step in the catalytic cycle of the metabolizing enzyme. nih.gov This information is crucial for understanding potential drug-drug interactions and predicting metabolic stability.
The following table presents hypothetical data from an enzyme kinetic study.
| Compound | Enzyme Source | Vmax (nmol/min/mg) | Km (µM) | Intrinsic Clearance (Vmax/Km) | Kinetic Isotope Effect (KH/KD) |
| Phenylpropylmethylamine | Human CYP2D6 | 100 | 50 | 2.0 | \multirow{2}{*}{2.5} |
| Phenylpropylmethylamine-d3 HCl | Human CYP2D6 | 80 | 100 | 0.8 |
Exploration of Receptor-Ligand Binding Kinetics and Dynamics Using Deuterated Analogs for Mechanistic Insights
Phenethylamine (B48288) compounds often exert their pharmacological effects by interacting with specific receptors, such as serotonin (B10506) or dopamine (B1211576) receptors. biomolther.orgnih.gov Receptor-ligand binding assays are used to quantify the affinity of a compound for a receptor. researchgate.net In these experiments, a labeled ligand (typically radioactive) is used to compete with an unlabeled test compound.
While less common than radiolabeling, deuterated analogs like this compound can be used in specialized mass spectrometry-based binding assays. The deuterated compound can serve as a stable, non-radioactive tracer. The assay would involve incubating the receptor, the deuterated tracer, and a non-labeled test compound. The amount of deuterated tracer bound to the receptor can be quantified by LC-MS/MS, allowing for the determination of the binding affinity (Ki) of the test compound. This approach avoids the handling and disposal issues associated with radioactive materials.
Application in Drug Discovery and Development Research for Analogous Compounds (Analytical Support)
One of the most significant applications of this compound is as an internal standard for the bioanalysis of its non-deuterated form or other structurally related drug candidates. pharmaffiliates.com
Support for Pre-Clinical Pharmacokinetic Profiling and Disposition Studies
Pharmacokinetic (PK) studies are essential for determining what the body does to a drug. nih.gov These studies require the precise quantification of the drug's concentration in biological matrices like plasma over time. admescope.com Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative bioanalysis using LC-MS/MS. kcasbio.com
This compound is an ideal internal standard for Phenylpropylmethylamine because:
Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the non-deuterated analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. texilajournal.com
Co-elution: It typically co-elutes with the analyte during liquid chromatography. texilajournal.com
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.
Using a deuterated internal standard corrects for variability during sample processing and analysis, such as extraction losses and matrix-induced ion suppression or enhancement, thereby significantly improving the accuracy, precision, and robustness of the analytical method. clearsynth.comresearchgate.net
This table summarizes key PK parameters whose accurate determination is supported by a deuterated internal standard.
| PK Parameter | Description | Why a Deuterated Standard is Crucial |
| Cmax | Maximum observed plasma concentration | Ensures accurate quantification at the peak level, correcting for any matrix effects. admescope.com |
| AUC (Area Under the Curve) | Total drug exposure over time | Provides reliable concentration data at all time points for an accurate measure of total exposure. admescope.com |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time | Dependent on accurate AUC; a reliable standard is essential for this calculation. |
| Bioavailability (F) | The fraction of an administered dose that reaches systemic circulation | Requires comparing AUC from different routes of administration (e.g., IV vs. oral); high accuracy is critical. nih.gov |
Development of Robust Bioanalytical Methods for Novel Chemical Entities
The development and validation of robust bioanalytical methods are fundamental to the successful progression of novel chemical entities through the drug discovery and development pipeline. These methods provide the critical quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of a new compound, which are essential for pharmacokinetic and toxicokinetic studies. A key element in achieving high-quality, reliable data, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for this purpose. This compound, as a deuterated analog of the parent compound, represents an ideal internal standard for the bioanalysis of Phenylpropylmethylamine.
The primary role of an internal standard is to compensate for the variability inherent in the analytical process. wuxiapptec.com This includes variations during sample preparation, such as extraction and reconstitution, as well as instrumental variations like injection volume and ionization efficiency in the mass spectrometer. wuxiapptec.com By adding a known quantity of the internal standard to all samples, including calibration standards and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. researchgate.net This ratiometric approach significantly improves the accuracy and precision of the measurements.
This compound is an ideal internal standard because its physicochemical properties are nearly identical to the unlabeled analyte, Phenylpropylmethylamine. wuxiapptec.com This ensures that it behaves similarly during sample extraction and chromatographic separation. However, due to the mass difference imparted by the three deuterium atoms, it can be distinguished by the mass spectrometer. This co-elution and similar behavior are crucial for effectively compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., plasma, urine). nih.govbataviabiosciences.com The SIL-IS experiences the same matrix effects as the analyte, leading to a consistent analyte-to-IS ratio and thus more accurate quantification. nih.gov
The validation of a bioanalytical method using this compound as an internal standard would involve assessing several key parameters to ensure its performance is reliable and meets regulatory expectations. These parameters include selectivity, accuracy, precision, linearity, and stability.
A representative summary of the validation for a hypothetical LC-MS/MS method for the quantification of Phenylpropylmethylamine in human plasma using this compound as the internal standard is presented below.
Interactive Data Table: Validation Summary of a Bioanalytical Method for Phenylpropylmethylamine using this compound (Internal Standard)
| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result | Pass/Fail |
| Linearity | 1 - 1000 | r² ≥ 0.99 | 0.998 | Pass |
| Accuracy (% Bias) | LLOQ (1) | ± 20% | -5.8% | Pass |
| Low QC (3) | ± 15% | -2.5% | Pass | |
| Mid QC (100) | ± 15% | 1.2% | Pass | |
| High QC (800) | ± 15% | 3.4% | Pass | |
| Precision (%CV) | LLOQ (1) | ≤ 20% | 8.2% | Pass |
| Low QC (3) | ≤ 15% | 5.5% | Pass | |
| Mid QC (100) | ≤ 15% | 3.1% | Pass | |
| High QC (800) | ≤ 15% | 2.7% | Pass | |
| Matrix Effect | Low & High Conc. | CV ≤ 15% | 6.8% | Pass |
| Recovery (%) | Low Conc. | Consistent & Reproducible | 85.2% | Pass |
| High Conc. | Consistent & Reproducible | 87.1% | Pass |
The data presented in the table illustrates the successful validation of the bioanalytical method. The linearity of the assay, with a coefficient of determination (r²) of 0.998, indicates a strong correlation between the instrument response and the concentration of Phenylpropylmethylamine over the specified range. The accuracy, represented as the percentage bias from the nominal concentration, and the precision, measured as the coefficient of variation (%CV), are well within the accepted limits set by regulatory agencies like the FDA and EMA for both the lower limit of quantification (LLOQ) and quality control (QC) samples. nih.govnih.gov
Furthermore, the minimal matrix effect demonstrates that the use of this compound effectively compensates for any ion suppression or enhancement from the plasma matrix. The consistent and reproducible recovery indicates that the extraction process is efficient for both the analyte and the internal standard.
Chemical Biology and Mechanistic Explorations Utilizing Phenylpropylmethylamine D3 Hydrochloride
Utilization of Deuterated Phenethylamines in Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within biological systems by integrating diverse data from various "omics" fields, including proteomics, metabolomics, and transcriptomics. mdpi.comelifesciences.org Multi-omics analysis provides a holistic view of cellular processes and responses to stimuli. mdpi.comnih.gov In this context, stable isotope-labeled compounds, such as deuterated phenethylamines, serve as powerful tools. researchgate.net The integration of multi-omics datasets allows for a comprehensive exploration of gene-to-metabolite associations, revealing the complex relationships between different biological molecules. mdpi.com
The use of deuterated compounds is significant in these large-scale studies. researchgate.net By introducing a deuterated molecule like Phenylpropylmethylamine-d3 Hydrochloride into a biological system, researchers can trace its metabolic fate and its effect on various cellular pathways. simsonpharma.com This is particularly valuable in multi-omics studies where tracking the flow of metabolites and understanding their impact on protein expression and gene regulation is crucial. mdpi.com The deuterium (B1214612) label acts as a tracer, allowing for the differentiation of the administered compound and its metabolites from their endogenous, non-labeled counterparts in mass spectrometry analyses. pharmaffiliates.com This capability is essential for building accurate models of metabolic networks and understanding how a specific molecule perturbs the system, which is a core goal of systems biology. The use of advanced omics technologies, coupled with deuterated standards, has become a powerful approach for studying the biosynthesis of bioactive compounds and understanding their mechanisms of action. mdpi.com
Investigating Molecular Interactions and Cellular Processes with this compound as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways, to understand their function. nih.govnih.gov this compound, due to its isotopic label, can function as an effective chemical probe in studies utilizing mass spectrometry. The deuterium atoms give the molecule a distinct mass signature, making it easily distinguishable from endogenous molecules. pharmaffiliates.com
This property is leveraged in techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), a powerful method for studying protein-small molecule interactions. nih.gov HDX-MS monitors the exchange of backbone amide hydrogens with deuterium from a solvent, providing insights into protein conformation and dynamics. nih.gov While HDX-MS typically involves labeling the protein, the use of a deuterated small molecule probe can complement such studies. By introducing this compound, researchers can track its binding to target proteins and observe the resulting conformational changes. This helps in mapping binding sites and understanding the allosteric effects that propagate through the protein structure upon ligand binding. Such detailed information on molecular interactions is vital for elucidating the mechanisms by which small molecules regulate cellular processes. nih.gov
Table 1: Principles of Using Labeled Compounds as Chemical Probes
| Principle | Description | Relevance of this compound |
| Isotopic Labeling | Replacement of one or more atoms of a compound with their isotope (e.g., Hydrogen with Deuterium). simsonpharma.com | The three deuterium atoms provide a distinct mass shift, enabling its detection and differentiation in complex biological samples via mass spectrometry. |
| Target Engagement | The probe binds to a specific biomolecule (e.g., protein), allowing for the study of that molecule's function. | Can be used to study its interaction with specific receptors or enzymes, helping to elucidate its pharmacological or biological role. |
| Minimal Perturbation | The isotopic label should ideally not alter the compound's biological activity compared to its unlabeled counterpart. | Deuterium substitution is a subtle modification that typically does not significantly change the compound's chemical properties or biological function. pharmaffiliates.com |
| Detection & Tracing | The label allows the probe and its interactions to be detected and quantified using analytical techniques. simsonpharma.com | The d3-label makes it traceable in metabolomic and proteomic workflows, allowing researchers to follow its metabolic fate and identify its binding partners. pharmaffiliates.com |
Role in Target Identification and Validation Research Methodologies
Identifying the molecular targets of bioactive compounds is a critical step in drug discovery and chemical biology. mdpi.com Chemical proteomics has emerged as a key technology for the non-selective identification of unknown compound targets within complex biological systems. mdpi.com In these methodologies, deuterated compounds like this compound can be employed as "bait" to capture their interacting proteins.
In a typical chemical proteomics workflow for target identification, the deuterated probe is introduced into cells or cell lysates. After an incubation period to allow for binding to its targets, the protein-probe complexes are isolated. Mass spectrometry is then used to identify the proteins that have been co-purified with the probe. The unique mass of the d3-labeled compound helps to confirm its presence and aids in distinguishing specific binders from non-specific contaminants. This approach allows researchers to generate a list of potential protein targets for a given compound, providing crucial insights into its mechanism of action and potential off-target effects. mdpi.com Subsequent validation experiments are then performed to confirm these interactions and establish their biological relevance.
Advancements in Quantitative Proteomics and Metabolomics Research Enabled by Deuterated Standards
Quantitative proteomics and metabolomics aim to measure the precise amounts of proteins and metabolites in a biological sample, respectively. mdpi.comthermofisher.com The accuracy of these measurements, particularly when using mass spectrometry, is greatly enhanced by the use of stable isotope-labeled internal standards. hilarispublisher.com Deuterated compounds, such as this compound, are widely used for this purpose due to their cost-effectiveness and relative ease of synthesis. hilarispublisher.commdpi.com
In a technique known as isotope dilution mass spectrometry, a known amount of the deuterated standard is added to a sample at an early stage of preparation. isolife.nl This standard behaves almost identically to its non-labeled, endogenous counterpart throughout the extraction, purification, and analysis process. researchgate.net Because the deuterated and non-deuterated forms can be distinguished by their mass in the mass spectrometer, the ratio of their signal intensities can be used to accurately calculate the concentration of the target analyte. clearsynth.com This method effectively corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise quantification. isolife.nlnih.gov
While deuterated standards are invaluable, researchers must consider potential drawbacks, such as the "isotope effect," where the C-D bond is stronger than the C-H bond, which can sometimes cause the deuterated standard to elute slightly earlier than the analyte during liquid chromatography. hilarispublisher.comnih.gov Careful selection of the labeling position can minimize these effects. hilarispublisher.com Despite these considerations, the use of deuterated standards has become a cornerstone of quantitative mass spectrometry, enabling robust and reliable measurements in complex biological matrices. thermofisher.com
Table 2: Application of Deuterated Standards in Quantitative Omics
| Field | Application of Deuterated Standard | Key Advantages | Potential Considerations |
| Quantitative Proteomics | Used in stable isotope labeling techniques to serve as internal standards for the absolute quantification of peptides and proteins. | Improves accuracy and precision by correcting for variability in sample preparation and MS analysis. nih.gov | Isotope effects can cause chromatographic shifts between labeled and unlabeled peptides, potentially affecting quantification. nih.gov |
| Quantitative Metabolomics | Added to samples as internal standards to accurately determine the concentration of endogenous small molecules. thermofisher.comisotope.com | Compensates for matrix effects and variations in ionization efficiency, which are common challenges in metabolomics. isolife.nlclearsynth.com | Potential for deuterium loss or exchange in solution or under certain mass spectrometry conditions. hilarispublisher.comresearchgate.net |
Future Perspectives and Emerging Research Directions
Development of Novel Analytical Strategies and Instrumentation for Phenylpropylmethylamine-d3 Hydrochloride Quantification
The quantification of analytes using deuterated internal standards like this compound is a well-established practice, particularly in mass spectrometry (MS). clearsynth.comscioninstruments.com However, the pursuit of enhanced sensitivity, specificity, and efficiency continues to drive innovation in analytical methodologies and instrumentation.
Future advancements are anticipated in the realm of high-resolution mass spectrometry (HRMS), such as Orbitrap and quadrupole-time-of-flight (Q-TOF) systems. numberanalytics.com These technologies offer superior mass accuracy and resolution, enabling more confident identification and quantification of this compound and its unlabeled analyte, especially in complex biological matrices where background interference is a significant challenge. numberanalytics.comkcasbio.com The integration of advanced MS techniques will likely lead to the development of more robust and reliable analytical methods. numberanalytics.com
Furthermore, there is a growing trend towards miniaturization and automation in sample preparation and analysis. The development of microfluidic devices, or "lab-on-a-chip" technology, coupled with mass spectrometry, could offer rapid and high-throughput analysis of samples, reducing sample and reagent consumption.
Table 1: Emerging Analytical Techniques for Isotopic Labeling Analysis
| Technique | Potential Advantage for this compound Quantification |
| High-Resolution Mass Spectrometry (HRMS) | Enhanced specificity and reduced matrix effects for more accurate quantification. numberanalytics.comkcasbio.com |
| Advanced Chromatography (e.g., UHPLC, SFC) | Improved separation efficiency and faster analysis times. |
| Miniaturized Sample Preparation (e.g., SPME) | Reduced sample volume requirements and potential for on-site analysis. |
| Ambient Ionization MS (e.g., DART, DESI) | Rapid analysis of samples with minimal preparation. |
Expanding the Scope of this compound as a Research Tool in Interdisciplinary Studies
The utility of this compound is poised to extend beyond its role as a mere internal standard. As a stable isotope-labeled compound, it can serve as a valuable tracer in various research fields. nih.govclearsynth.com
In pharmacokinetic and drug metabolism studies , this compound can be used to investigate the metabolic fate of Phenylpropylmethylamine. By administering the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision, providing critical insights for drug development. clearsynth.comsimsonpharma.com
In environmental science , this compound could be employed in environmental fate and transport studies to monitor the presence and degradation of Phenylpropylmethylamine and related compounds in various environmental matrices. clearsynth.com
Furthermore, the principles of isotopic labeling are central to metabolomics , where they are used to trace metabolic pathways. nih.gov While not a primary metabolite, the techniques developed for using compounds like this compound can be applied to broader metabolomic studies, contributing to a deeper understanding of biological systems. nih.govnih.gov The use of stable isotope-labeled standards is considered the gold standard for absolute quantification in lipidomics, a branch of metabolomics. nih.gov
Integration with Advanced Computational and Data Science Approaches for Mechanistic Insights
The synergy between experimental data and computational analysis is a powerful driver of scientific discovery. The data generated from analyses involving this compound can be leveraged through advanced computational tools to gain deeper mechanistic insights.
Computational modeling can be used to predict the fragmentation patterns of Phenylpropylmethylamine and its deuterated analog in mass spectrometry, aiding in method development and data interpretation. nih.govacs.org This can help in optimizing instrument parameters for maximum sensitivity and specificity.
Data science and machine learning algorithms can be applied to analyze the large and complex datasets generated by modern analytical instruments. researchgate.net These approaches can help to identify subtle patterns and correlations in the data that may not be apparent through traditional analysis methods. For instance, machine learning models could be developed to predict the retention time and ionization efficiency of the analyte and its internal standard under different chromatographic conditions.
Moreover, the development of sophisticated software tools for the automated analysis of hydrogen-deuterium exchange mass spectrometry (HDX-MS) data showcases the potential for computational methods to enhance the interpretation of isotopic labeling experiments. nih.govacs.orgresearchgate.net While directly applied to protein dynamics, the principles of automating and refining the analysis of isotope exchange data are transferable to other applications of labeled compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Phenylpropylmethylamine-d3 Hydrochloride with high isotopic purity?
- Methodological Answer : Synthesis involves deuteration at specific positions using deuterated reagents (e.g., D₂O or deuterated methylamine) under controlled conditions. Key steps include:
- Deuterium incorporation : Use of deuterated precursors in reductive amination or alkylation reactions to ensure isotopic labeling at the β-methyl position .
- Purification : Chromatographic techniques (e.g., HPLC) coupled with mass spectrometry to verify isotopic purity (>98% deuterium incorporation) .
- Salt formation : Conversion to the hydrochloride salt via HCl gas treatment in anhydrous solvents to enhance stability .
Q. How should researchers characterize the structural integrity and isotopic purity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR spectroscopy : ¹H/²H NMR to confirm deuterium placement and absence of proton contamination .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₀H₁₂D₃N·HCl) and exact mass (188.115952 Da) .
- Isotopic ratio analysis : Isotope-ratio MS or LC-MS/MS to quantify deuterium enrichment and detect isotopic impurities .
Q. What solvent systems and storage conditions optimize the stability of this compound?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (e.g., DMSO, methanol) for biological assays; aqueous buffers (pH 4–6) for dissolution .
- Storage : Store at –20°C in airtight, light-resistant containers with desiccants to prevent hygroscopic degradation. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How do deuterium substitution patterns influence the pharmacokinetic properties of Phenylpropylmethylamine derivatives in comparative metabolic studies?
- Methodological Answer :
- Deuterium isotope effects (DIE) : Use radiolabeled analogs (³H/¹⁴C) and LC-MS to track metabolic pathways. Compare half-life (t½) and clearance rates between deuterated/non-deuterated forms .
- Enzyme kinetics : Conduct CYP450 inhibition assays to assess if deuteration alters metabolic enzyme binding (e.g., Km/Vmax changes) .
- In vivo studies : Administer equimolar doses to animal models and measure plasma concentration-time profiles to model deuterium’s impact on bioavailability .
Q. What experimental strategies are effective in resolving contradictory binding data between deuterated and non-deuterated analogs in receptor interaction studies?
- Methodological Answer :
- Control experiments : Parallel assays using both forms under identical conditions (temperature, buffer, receptor preparation) to isolate isotope-specific effects .
- Surface plasmon resonance (SPR) : Compare real-time binding kinetics (ka/kd) to detect subtle differences in affinity caused by deuterium’s mass or electronic effects .
- Computational modeling : Molecular dynamics simulations to visualize how deuterium alters bond vibrational modes or receptor-ligand docking conformations .
Q. What quality control parameters are critical when using this compound as an internal standard in quantitative mass spectrometry?
- Methodological Answer :
- Isotopic fidelity : Validate deuterium retention under ionization conditions (e.g., ESI vs. APCI) to prevent in-source hydrogen-deuterium exchange .
- Matrix effects : Spike deuterated standards into biological matrices (plasma, tissue homogenates) and assess recovery rates via standard addition curves .
- Long-term stability : Monitor signal consistency over 6–12 months using NIST-traceable reference materials to ensure calibration integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
